molecular formula C10H9NO2 B12548977 (5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one CAS No. 175226-64-9

(5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one

Cat. No.: B12548977
CAS No.: 175226-64-9
M. Wt: 175.18 g/mol
InChI Key: DINGSFSTMYUIAU-VIFPVBQESA-N
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Description

(5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic organic compound that features a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with hydroxylamine, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to more saturated heterocycles.

    Substitution: The phenyl group and other positions on the ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce saturated heterocycles. Substitution reactions can introduce various functional groups onto the phenyl ring or the oxazinone ring.

Scientific Research Applications

(5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-2-one: can be compared with other oxazinone derivatives and related heterocycles such as oxazolidinones and isoxazoles.

    Oxazolidinones: These compounds also contain a nitrogen and oxygen in a five-membered ring but differ in their chemical reactivity and biological activities.

    Isoxazoles: Isoxazoles have a similar ring structure but with different positioning of the nitrogen and oxygen atoms.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

175226-64-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(3R)-3-phenyl-2,3-dihydro-1,4-oxazin-6-one

InChI

InChI=1S/C10H9NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m0/s1

InChI Key

DINGSFSTMYUIAU-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](N=CC(=O)O1)C2=CC=CC=C2

Canonical SMILES

C1C(N=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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